molecular formula C11H12BrN3O2 B13688130 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid

Katalognummer: B13688130
Molekulargewicht: 298.14 g/mol
InChI-Schlüssel: IUFBJEMQMMJUEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways .

Vergleich Mit ähnlichen Verbindungen

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C11H12BrN3O2

Molekulargewicht

298.14 g/mol

IUPAC-Name

3-[(6-bromo-1-methylindazol-3-yl)amino]propanoic acid

InChI

InChI=1S/C11H12BrN3O2/c1-15-9-6-7(12)2-3-8(9)11(14-15)13-5-4-10(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17)

InChI-Schlüssel

IUFBJEMQMMJUEP-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.